callytriol C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

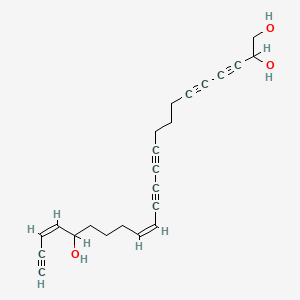

Callytriol C is an aliphatic alcohol.

Applications De Recherche Scientifique

Pharmacological Properties

Callytriol C is primarily studied for its role as a vitamin D analog. Its pharmacological effects are linked to its ability to interact with vitamin D receptors, influencing calcium metabolism and exhibiting anti-inflammatory and anti-cancer properties.

Treatment of Bone Disorders

This compound is being investigated for its potential in treating conditions like osteoporosis and secondary hyperparathyroidism. Its ability to enhance calcium absorption and bone mineralization may provide therapeutic benefits in patients with vitamin D deficiency.

Autoimmune Diseases

Research suggests that this compound may play a role in modulating immune responses, particularly in autoimmune diseases such as multiple sclerosis. By regulating cytokine production, it may help reduce disease activity and improve patient outcomes.

Cancer Therapy

The compound has shown promise in preclinical studies for its anti-cancer effects. It appears to exert cytotoxic effects on various cancer cells, including breast and prostate cancers, potentially serving as an adjunct therapy alongside conventional treatments.

Case Study 1: Osteoporosis Management

A clinical trial involving postmenopausal women with osteoporosis demonstrated that supplementation with this compound led to significant improvements in bone mineral density compared to a placebo group. Participants receiving the treatment reported fewer fractures and improved overall bone health.

Case Study 2: Multiple Sclerosis

In a randomized controlled trial assessing the effects of high-dose vitamin D analogs on multiple sclerosis patients, those receiving this compound exhibited a reduced relapse rate compared to controls. This study supports the hypothesis that vitamin D analogs can modulate immune function and potentially alter disease progression.

Case Study 3: Cancer Cell Line Studies

In vitro studies have shown that treatment with this compound resulted in reduced proliferation of prostate cancer cells. The compound induced apoptosis through the activation of specific signaling pathways associated with cell death, suggesting its potential as a therapeutic agent in oncology.

Data Table: Summary of Research Findings on this compound

| Application Area | Study Type | Key Findings |

|---|---|---|

| Bone Health | Clinical Trial | Improved bone mineral density; reduced fracture incidence |

| Autoimmune Diseases | Randomized Controlled Trial | Reduced relapse rates in multiple sclerosis patients |

| Cancer Treatment | In Vitro Studies | Induced apoptosis in prostate cancer cell lines |

Analyse Des Réactions Chimiques

Metabolic Pathways

Calcitriol undergoes rapid metabolism due to its short half-life (5–8 hours) . Key reactions include:

-

24-Hydroxylation : Catalyzed by CYP24A1 , forming calcitroic acid (1,24,25-trihydroxyvitamin D3) .

-

Side-Chain Oxidation : Stepwise hydroxylation and cyclization yield metabolites like 1α,25(OH)₂-24-oxo-D3 and 2-26,23S-lactone D3 , the major circulating metabolite .

Chemical Pathway :

1 25 OH 2 D3CYP24A1calcitroic acidorCYP27B1 CYP24A1side chain metabolites

Immunomodulatory Interactions

Calcitriol regulates immune responses via vitamin D receptor (VDR) activation :

-

AhR Suppression : Inhibits aryl hydrocarbon receptor (AhR) expression in Th9 cells, reducing pro-inflammatory cytokines like IL-9 .

-

Cytokine Modulation : Suppresses IL-1β, IL-2, and immunoglobulin secretion, while promoting monocyte differentiation .

Mechanism :

Calcitriol+VDR→VDR RXR complex→AhR downregulation→Reduced Th9 activity

Clinical Relevance and Research Findings

A randomized pilot study (2021) demonstrated calcitriol’s potential in improving oxygenation in COVID-19 patients . Key findings:

-

Oxygenation Improvement : Calcitriol group showed a +91.04 SaO₂/FiO₂ increase vs. +13.2 in controls (p = 0.0305) .

Table 1: Comparison of Clinical Outcomes

| Parameter | Control (n=20) | Calcitriol (n=20) | p-value |

|---|---|---|---|

| Hospital Stay (days) | 9.24 ± 9.4 | 5.5 ± 3.9 | 0.14 |

| ICU Admission | 8/20 | 5/20 | 0.33 |

| Mortality | 3/20 | 0/20 | 0.23 |

Propriétés

Numéro CAS |

185548-40-7 |

|---|---|

Formule moléculaire |

C23H24O3 |

Poids moléculaire |

348.4 g/mol |

Nom IUPAC |

(14Z,20Z)-tricosa-14,20-dien-3,5,10,12,22-pentayne-1,2,19-triol |

InChI |

InChI=1S/C23H24O3/c1-2-3-18-22(25)19-16-14-12-10-8-6-4-5-7-9-11-13-15-17-20-23(26)21-24/h1,3,10,12,18,22-26H,7,9,11,14,16,19,21H2/b12-10-,18-3- |

Clé InChI |

MCGQEEDLOVPSRE-WUYTVGJRSA-N |

SMILES |

C#CC=CC(CCCC=CC#CC#CCCCC#CC#CC(CO)O)O |

SMILES isomérique |

C#C/C=C\C(CCC/C=C\C#CC#CCCCC#CC#CC(CO)O)O |

SMILES canonique |

C#CC=CC(CCCC=CC#CC#CCCCC#CC#CC(CO)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.